molecular formula C5H5N3O4 B1340163 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid CAS No. 50700-55-5

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

Cat. No.: B1340163
CAS No.: 50700-55-5
M. Wt: 171.11 g/mol
InChI Key: NFYPTUROVHPXQA-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound with significant importance in various scientific fields. This compound is characterized by the presence of a nitro group and a carboxylic acid group attached to an imidazole ring, which imparts unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid involves its interaction with cellular components. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other nitroimidazoles.

Properties

IUPAC Name

3-methyl-2-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-3(4(9)10)2-6-5(7)8(11)12/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYPTUROVHPXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476411
Record name 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50700-55-5
Record name 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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